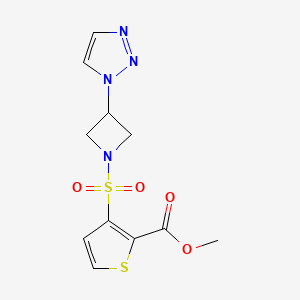

methyl 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Description

Methyl 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a carboxylate ester and a sulfonamide-linked azetidine-triazole moiety. This structure combines pharmacophoric elements known for diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties. The sulfonyl group enhances solubility and binding affinity, while the triazole ring contributes to π-π stacking interactions in biological targets. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation , followed by sulfonylation and esterification steps.

Properties

IUPAC Name |

methyl 3-[3-(triazol-1-yl)azetidin-1-yl]sulfonylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O4S2/c1-19-11(16)10-9(2-5-20-10)21(17,18)14-6-8(7-14)15-4-3-12-13-15/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIJEAIJEUKYOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a 1,2,3-triazole ring, which is a structural fragment in this compound, are known to be attractive for screening for biological activity because they can form hydrogen bonds, which is important for binding with biological targets.

Mode of Action

It is known that the 1,2,3-triazole ring is an isostere of the amide bond and is resistant to metabolic degradation. This suggests that the compound may interact with its targets in a manner similar to amide bonds.

Biochemical Pathways

Compounds with a 1,2,3-triazole ring have been used to synthesize compounds active against various diseases, suggesting that they may affect a variety of biochemical pathways.

Result of Action

Compounds with a 1,2,3-triazole ring have been used to synthesize compounds with various biological activities, suggesting that they may have diverse molecular and cellular effects.

Action Environment

The 1,2,3-triazole ring is known to be resistant to metabolic degradation, suggesting that it may be stable under various environmental conditions.

Biological Activity

Methyl 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups including a triazole ring , an azetidine ring , and a thiophene carboxylate moiety. This structural diversity contributes to its biological activity.

| Component | Description |

|---|---|

| Triazole Ring | Known for strong hydrogen bonding and dipole interactions. |

| Azetidine Ring | Contributes to the compound's ability to interact with various biomolecules. |

| Thiophene Carboxylate | Enhances lipophilicity and potential for cellular membrane penetration. |

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives with similar structures have shown antiproliferative effects against various cancer cell lines:

- MCF-7 (Breast cancer) : IC50 values as low as 1.1 μM.

- HCT-116 (Colon cancer) : IC50 values around 2.6 μM.

- HepG2 (Liver cancer) : IC50 values near 1.4 μM .

The mechanism involves the inhibition of thymidylate synthase, crucial for DNA synthesis, thereby inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been effective against strains such as Escherichia coli and Staphylococcus aureus with varying degrees of inhibition .

The biological activity of methyl 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate can be attributed to its ability to form stable interactions with target proteins through:

- Hydrogen Bonding : The triazole ring facilitates strong interactions with enzymes.

- Enzyme Inhibition : Specific binding leads to the inhibition of critical pathways involved in cell proliferation and survival.

Case Study 1: Anticancer Evaluation

In a study evaluating various triazole derivatives, methyl 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate was synthesized and tested for its anticancer efficacy. The results indicated significant cytotoxicity in MCF-7 cells with an IC50 comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial potential of triazole derivatives showed that the compound exhibited notable inhibition against S. aureus, suggesting its utility as a lead compound for developing new antibiotics .

Discussion

The biological activities of methyl 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate highlight its potential as a pharmacological agent. Its dual action against cancer and bacterial infections positions it as a promising candidate in drug development.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in the fusion of azetidine, triazole, and thiophene motifs. Key analogues include:

Key Observations :

- The target compound’s azetidine-sulfonyl bridge distinguishes it from thiadiazole-based analogues (e.g., compound 9b in ), which exhibit antitumor activity (IC50 = 2.94 µM against HepG2).

- Methyl [(3-formylthiophen-2-yl)thio]acetate () shares the thiophene-carboxylate core but replaces the triazole-azetidine group with a thioacetate, altering electronic properties and reactivity.

Key Insights :

- The thiazole derivative 12a () shows superior dual activity, suggesting that thiazole rings may enhance membrane permeability compared to thiadiazoles.

- The absence of activity data for the target compound underscores the need for empirical testing, particularly given its structural novelty.

Physicochemical and Pharmacokinetic Properties

- LogP: The triazole and sulfonamide groups likely reduce lipophilicity compared to simpler thiophene esters (e.g., methyl thieno[2,3-b]thiophene-2-carboxylate in ), improving aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.